molecular formula C24H26N4O5 B11138907 2-(3,4-Dimethoxyphenethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(3,4-Dimethoxyphenethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11138907
M. Wt: 450.5 g/mol
InChI Key: WEBZSDWXIMIRCC-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxyphenethylamine with 3,4,5-trimethoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with a suitable triazole precursor under acidic or basic conditions to yield the final triazolopyrimidine product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production process efficiently. Additionally, purification methods like recrystallization and chromatography are used to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The triazolopyrimidine core can be reduced under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of reduced triazolopyrimidine derivatives.

    Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups.

Scientific Research Applications

2-(3,4-Dimethoxyphenethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of methoxy groups and the triazolopyrimidine core contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxyphenethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its unique combination of methoxy groups and the triazolopyrimidine core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H26N4O5

Molecular Weight

450.5 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C24H26N4O5/c1-29-18-8-6-15(12-19(18)30-2)7-9-22-26-24-25-11-10-17(28(24)27-22)16-13-20(31-3)23(33-5)21(14-16)32-4/h6,8,10-14H,7,9H2,1-5H3

InChI Key

WEBZSDWXIMIRCC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC(=C(C(=C4)OC)OC)OC)OC

Origin of Product

United States

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